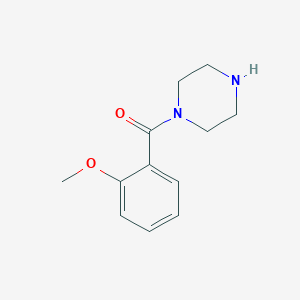
1-(2-甲氧基苯甲酰)哌嗪
描述
1-(2-Methoxybenzoyl)piperazine is a unique chemical compound with the molecular formula C12H16N2O2 . It has a molecular weight of 220.27 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 1-(2-Methoxybenzoyl)piperazine is represented by the SMILES string O=C(N1CCNCC1)C2=CC=CC=C2OC . This indicates that the molecule consists of a piperazine ring (N1CCNCC1) attached to a methoxybenzoyl group (O=C(C2=CC=CC=C2OC)) .Physical And Chemical Properties Analysis
1-(2-Methoxybenzoyl)piperazine has a molecular weight of 220.27 . Unfortunately, other specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I retrieved.科学研究应用
放射化学和神经递质研究:[18F]p-MPPF,1-(2-甲氧基苯甲酰)哌嗪的衍生物,已被用于放射化学和神经影像研究。它作为5-HT1A拮抗剂,用于通过正电子发射断层扫描(PET)研究各种动物模型和人类的5-羟色胺神经递质 (Plenevaux et al., 2000)。
抗胆碱酯酶剂的开发:对二苯并呋喃-哌嗪衍生物的研究,包括与1-(2-甲氧基苯甲酰)哌嗪相关的化合物,显示出具有抗血小板活性和抗胆碱酯酶活性的潜力。这些化合物已被合成并分析其生物学特性 (Yurttaş等人,2016)。
心脏活性研究:已合成1-(2-甲氧基苯甲酰)哌嗪的某些衍生物,并显示在各种动物模型中具有显著的抗心律失常活性。这项研究探讨了这些化合物的结构与其心脏活性之间的关系 (Mokrov et al., 2019)。
分子结构和超分子组装:对1-卤代苯甲酰-4-(2-甲氧基苯基)哌嗪的研究揭示了它们的分子结构,展示了不同卤素取代基如何影响一维、二维和三维氢键组装的形成 (Chinthal et al., 2021)。
抗微生物活性:与1-(2-甲氧基苯甲酰)哌嗪相关的哌嗪基苯并噻唑基-4-噻唑烷酮已显示出对革兰氏阳性和革兰氏阴性菌株具有良好的抗菌效果,其效力超过一些标准药物 (Patel & Park, 2014)。
抗肿瘤活性:一种哌嗪衍生物,1-(5-氯-2-甲氧基苯甲酰)-4-(3-氯苯基)哌嗪,被鉴定为CB694,已显示出作为抗有丝分裂剂的潜力,在各种癌细胞系中具有显著的抗肿瘤活性 (Weiderhold et al., 2006)。
中枢神经系统药物的药理评价:对4-烷基-1-(邻甲氧基苯基)哌嗪的构效关系研究,包括1-(2-甲氧基苯甲酰)哌嗪的类似物,已证明它们作为中枢神经系统(CNS)药物的潜力,特别是作为5-HT1A受体拮抗剂 (Mokrosz et al., 1994)。
安全和危害
According to the safety data sheet, 1-(2-Methoxybenzoyl)piperazine is harmful if swallowed, in contact with skin, or if inhaled . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is recommended .
生化分析
Biochemical Properties
1-(2-Methoxybenzoyl)piperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme involved in the hydrolysis of acetylcholine. This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine in the synaptic cleft, which can affect neurotransmission . Additionally, 1-(2-Methoxybenzoyl)piperazine may interact with other proteins and receptors, influencing their function and activity.
Cellular Effects
1-(2-Methoxybenzoyl)piperazine has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to impact the signaling pathways involved in cell proliferation and apoptosis, potentially leading to changes in cell growth and survival . Furthermore, 1-(2-Methoxybenzoyl)piperazine may alter gene expression patterns, resulting in changes in the production of specific proteins and enzymes that are crucial for cellular metabolism.
Molecular Mechanism
The molecular mechanism of 1-(2-Methoxybenzoyl)piperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, 1-(2-Methoxybenzoyl)piperazine can bind to specific receptors or enzymes, altering their conformation and activity. For instance, its interaction with acetylcholinesterase can inhibit the enzyme’s function, leading to increased levels of acetylcholine . Additionally, 1-(2-Methoxybenzoyl)piperazine may modulate the activity of other enzymes and receptors, influencing various biochemical pathways and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(2-Methoxybenzoyl)piperazine can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that 1-(2-Methoxybenzoyl)piperazine is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to 1-(2-Methoxybenzoyl)piperazine in in vitro or in vivo studies has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 1-(2-Methoxybenzoyl)piperazine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced neurotransmission and improved cognitive function. At higher doses, 1-(2-Methoxybenzoyl)piperazine can cause toxic or adverse effects, including neurotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s impact on cellular and physiological processes becomes more pronounced at specific dosage levels.
Metabolic Pathways
1-(2-Methoxybenzoyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in its metabolism. For example, the compound may undergo biotransformation by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence biochemical pathways . These metabolic interactions can affect the overall metabolic flux and levels of specific metabolites within cells and tissues.
Transport and Distribution
The transport and distribution of 1-(2-Methoxybenzoyl)piperazine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cells, 1-(2-Methoxybenzoyl)piperazine may localize to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.
Subcellular Localization
1-(2-Methoxybenzoyl)piperazine exhibits specific subcellular localization patterns that can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1-(2-Methoxybenzoyl)piperazine may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific enzymes and proteins involved in cellular metabolism and signaling . These subcellular interactions are crucial for understanding the compound’s overall biological effects.
属性
IUPAC Name |
(2-methoxyphenyl)-piperazin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-5-3-2-4-10(11)12(15)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCEOIWAYVGFLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355316 | |
| Record name | 1-(2-methoxybenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
100939-88-6 | |
| Record name | 1-(2-methoxybenzoyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Benzo[b]thiophen-5-ol](/img/structure/B173960.png)


![N-[3-(1-Imidazolyl)propyl]-4-chlorobenzenesulfonamide](/img/structure/B173971.png)


![3-(Bicyclo[2.2.1]hept-5-EN-2-YL)-1,1,1-trifluoro-2-(trifluoromethyl)propan-2-OL](/img/structure/B173976.png)


![Tert-butyl 4-[2-(4-nitrophenyl)ethyl]piperazine-1-carboxylate](/img/structure/B173986.png)